The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
An in-depth exploration of the fundamental chemical, physical, and biological properties of the quinoxaline core, a privileged scaffold in modern medicinal chemistry.
Introduction
The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has garnered significant attention in the field of medicinal chemistry.[1] Recognized as a "privileged structure," its versatile synthetic accessibility and capacity to interact with a multitude of biological targets have established it as a cornerstone for the development of novel therapeutic agents.[2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a detailed overview of the fundamental properties of the quinoxaline scaffold, encompassing its physicochemical characteristics, spectroscopic signature, synthesis, and profound impact on key biological pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physicochemical properties of quinoxaline and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent quinoxaline is a weakly basic compound with a pKa of 0.6.[5][6] The solubility and lipophilicity (LogP) of quinoxaline derivatives can be significantly modulated by the introduction of various substituents, a key aspect in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Table 1: Physicochemical Properties of Quinoxaline
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | [8] |
| Molecular Weight | 130.15 g/mol | [8] |
| Melting Point | 29-30 °C | |
| pKa | 0.60 | [5][6] |
| LogP | 1.84 (Predicted) | [7] |
| Water Solubility | Soluble |
Spectroscopic analysis is fundamental for the structural elucidation and characterization of quinoxaline derivatives. The following tables summarize the characteristic spectroscopic data for the parent quinoxaline scaffold.
Table 2: Spectroscopic Data for Quinoxaline
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.82 (s, 2H), 8.10 (dd, 2H), 7.75 (dd, 2H) | [9][10] |
| ¹³C NMR (CDCl₃) | δ 145.5, 143.2, 129.8, 129.4 | [9][11] |
| IR (KBr, cm⁻¹) | 3060, 1570, 1490, 1370, 1120, 1030, 760 | [12][13] |
| Mass Spec (EI) | m/z 130 (M⁺), 103, 76 | [8] |
Synthesis of the Quinoxaline Scaffold
The most prevalent and versatile method for the synthesis of the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by acids.[14]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (B159395)
This protocol describes the synthesis of a representative quinoxaline derivative, 2,3-diphenylquinoxaline, from o-phenylenediamine (B120857) and benzil (B1666583).[14][15]
Materials:
-
o-Phenylenediamine (1.1 g, 10 mmol)
-
Benzil (2.1 g, 10 mmol)
-
Rectified Spirit (Ethanol) (16 mL)
-
Water
Procedure:
-
Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).
-
In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.[14]
-
Add water dropwise to the warm mixture until a slight turbidity persists.
-
Allow the solution to cool to room temperature, which will induce crystallization of the product.
-
Collect the precipitated 2,3-diphenylquinoxaline by filtration.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Biological Activities and Signaling Pathways
Quinoxaline derivatives have been extensively investigated for their potent biological activities, particularly as anticancer agents.[16][17] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[18][19]
Anticancer Activity
A significant number of quinoxaline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected quinoxaline derivatives.
Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [3] |
| Compound XVa | HCT-116 (Colon) | 4.4 | [3] |
| Compound VIId | HCT-116 (Colon) | 7.8 | [3] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [3] |
| Compound 4m | A549 (Lung) | 9.32 | [20] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [21] |
Inhibition of Kinase Signaling Pathways
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling.[22] Two of the most important pathways targeted by quinoxaline-based inhibitors are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.[1][23]
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival signaling.[1]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinoxaline derivatives.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[23] Quinoxaline-based compounds have been identified as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.[19][24]
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Induction of Apoptosis
Many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][25] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[26]
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[3][4]
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.[2]
-
Detection: Detect the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The quinoxaline scaffold represents a highly versatile and "privileged" structure in medicinal chemistry, offering a robust platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, well-established synthetic routes, and diverse range of potent biological activities, particularly in the realm of oncology, underscore its continued importance in drug discovery. The ability of quinoxaline derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR-2 cascades, and to induce apoptosis in cancer cells, highlights their potential as next-generation targeted therapies. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline(91-19-0) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 22. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
